Hexamidine

概要

説明

ヘキサミジンは芳香族ジアミジンであり、強力な有機塩基です。主に防腐剤および消毒剤として使用されます。ヘキサミジンは、ジヒドロクロリド型よりも水溶性の高いジイセチオネート塩形で一般的に使用されます。 1950年代から、特に皮膚真菌症や表在性細菌感染症の治療に抗菌作用を示すことから使用されています .

作用機序

ヘキサミジンの正確な作用機序は完全には解明されていませんが、第四級アンモニウム化合物と同様に、病原体の負に帯電した脂質膜に結合することが関与すると考えられています。この結合により細胞膜の完全性が損なわれ、細胞死につながります。 ヘキサミジンは、細胞膜の安定性と機能に関与するさまざまな分子経路を標的としています .

生化学分析

Biochemical Properties

Hexamidine plays a significant role in biochemical reactions due to its ability to interact with negatively charged lipid membranes of pathogens. This interaction is presumed to be similar to that of quaternary ammonium compounds. This compound binds to the lipid membranes, disrupting their integrity and leading to the death of the pathogen . It interacts with various enzymes and proteins, including the HTH-type transcriptional regulator QacR in Staphylococcus aureus and Staphylococcus haemolyticus .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways and altering gene expression. This compound’s interaction with lipid membranes can lead to changes in cellular metabolism, affecting the overall function of the cell . It has been observed to have amoebicidal properties, particularly in the treatment of Acanthamoeba keratitis .

Molecular Mechanism

It is believed to exert its effects by binding to negatively charged lipid membranes, similar to quaternary ammonium compounds . This binding disrupts the membrane integrity, leading to cell death. This compound may also inhibit or activate certain enzymes, further affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound has been shown to be stable under standard conditions, but its long-term effects on cellular function are still being studied. In vitro and in vivo studies have indicated that this compound can have lasting effects on cellular processes, particularly in its role as an antiseptic .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound is effective in treating superficial infections without significant adverse effects. At higher doses, it can exhibit toxic effects, including acute toxicity in different species. For example, oral LD50 values range from 710-2500 mg/kg in mice and 750 mg/kg in rats . Intraperitoneal toxicity values have also been reported .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its distribution is influenced by its chemical properties, including its solubility and ability to bind to lipid membranes . This compound’s localization and accumulation within cells can affect its overall efficacy and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is known to target specific compartments or organelles within the cell, guided by targeting signals or post-translational modifications. Its localization to lipid membranes is particularly important for its antimicrobial action .

準備方法

ヘキサミジンは、一連の化学反応によって合成できます。主要な合成経路には、4,4'-ジアミノジフェニルメタンとヘキサメチレンジイソシアネートを反応させてヘキサミジンジヒドロクロリドを生成することが含まれます。 この化合物は、その後、ジエタノールアミンとの反応によってヘキサミジンジイセチオネートに変換できます .

工業生産方法では、通常、高収率と純度を確保するために、大規模反応器と制御された反応条件が使用されます。 反応条件には、反応速度と生成物の生成を最適化するために、特定の温度とpHレベルを維持することがよく含まれます .

化学反応の分析

ヘキサミジンは、次のようなさまざまな化学反応を起こします。

酸化: ヘキサミジンは、対応する酸化物に変換されて酸化することができます。

還元: アミンに変換されて還元することができます。

置換: ヘキサミジンは、1つまたは複数の水素原子が他の原子または基に置き換えられる置換反応を起こすことができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまなハロゲン化剤などがあります。 これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります .

科学研究への応用

ヘキサミジンは、幅広い科学研究に適用されています。

科学的研究の応用

Hexamidine has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical syntheses and reactions.

Biology: this compound is used in studies involving cell membrane interactions due to its ability to bind to negatively charged lipid membranes.

Medicine: It is used as an antiseptic and disinfectant in the treatment of skin infections and wounds. .

類似化合物との比較

ヘキサミジンは、クロルヘキシジンやプロパミジンなどの他のカチオン性防腐剤と比較されることがよくあります。3つの化合物はすべて抗菌作用がありますが、ヘキサミジンは脂質膜に対する特異的な結合親和性と、細菌性および真菌性病原体に対する広域スペクトル活性という点で独自です。 クロルヘキシジンは、グラム陽性菌に対する強い活性で知られていますが、プロパミジンは主にアメーバ殺作用のために使用されます .

類似化合物には以下が含まれます。

- パラグアニジノエチルカリックス 4アレーン : 有望な抗菌活性を示す新しい化合物 .

クロルヘキシジン: グラム陽性菌に対して強い活性を持つカチオン性防腐剤。

プロパミジン: 主にアメーバ殺作用のために使用される防腐剤。

ヘキサミジンの独特の特性と広域スペクトル活性は、さまざまな科学的および工業的用途において貴重な化合物となっています。

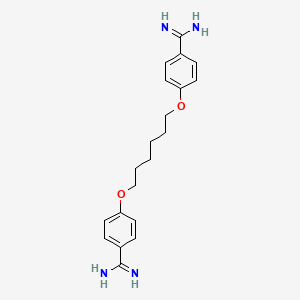

特性

IUPAC Name |

4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLKNTOKMBVBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191524 | |

| Record name | Hexamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3811-75-4 | |

| Record name | Hexamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3811-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamidine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3483C2H13H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

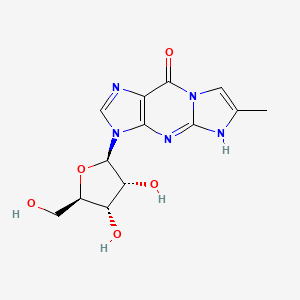

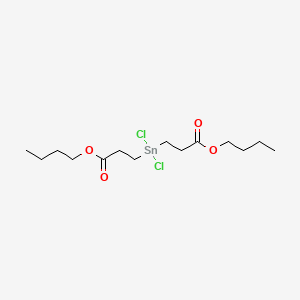

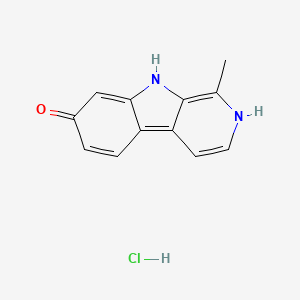

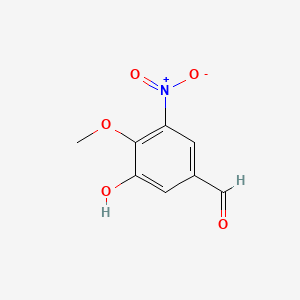

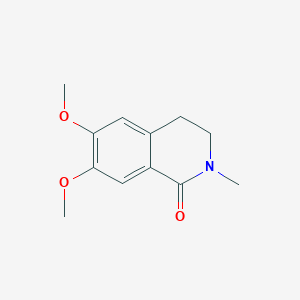

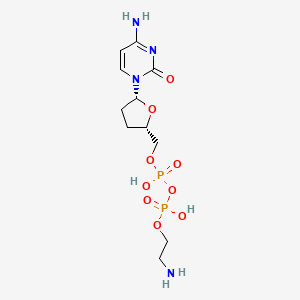

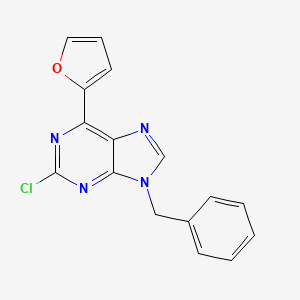

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Hexamidine's antimicrobial activity?

A1: this compound, like other diamidines, exerts its antimicrobial effects through two main events: diffusion across cellular membranes and interaction with cellular components. Its cationic nature, due to protonated amidine groups, allows it to bind to negatively charged phospholipids in bacterial membranes. This disrupts membrane integrity, leading to leakage of cellular contents and ultimately cell death. [, , ]

Q2: How effective is this compound in treating dandruff, and what is its mechanism of action in this context?

A2: this compound Diisethionate, at a concentration of 0.1%, demonstrates efficacy in treating dandruff by reducing Malassezia globosa, a fungus implicated in dandruff pathogenesis. It effectively reduces dandruff symptoms, including scalp itching and flaking, compared to control shampoos. [, ]

Q3: Can this compound be combined with other anti-dandruff agents, and what are the benefits?

A3: Combining this compound Isethionate with other anti-dandruff agents like zinc pyridine thione shows a synergistic effect in reducing dandruff and providing antimicrobial activity. This combination offers enhanced efficacy compared to using either agent alone, potentially allowing for lower concentrations of each ingredient while maintaining effectiveness. []

Q4: Are there specific considerations for using this compound in eye makeup and baby products?

A4: While this compound and this compound Diisethionate are generally recognized as safe for cosmetic use at concentrations up to 0.1%, specific data regarding their use in eye makeup and baby products is limited. Caution is advised, and further research is needed to determine safe and effective concentration levels for these product categories. []

Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound Diisethionate?

A5: Studies show that this compound Diisethionate is poorly absorbed through human cadaver skin and rat skin. When administered intravenously to rats, it rapidly metabolizes into this compound, primarily excreted in feces with a small amount in urine. There is no significant accumulation in any tissue. []

Q6: Are there any known cases of resistance to this compound, and how does it compare to other anti-Acanthamoeba agents?

A6: While this compound generally demonstrates effectiveness against Acanthamoeba, cases of resistance have been reported. A study highlighted a patient with Acanthamoeba keratitis resistant to both Polyhexamethylene Biguanide (PHMB)-Hexamidine and Chlorhexidine-Hexamidine treatments. This case highlights the potential for drug resistance in Acanthamoeba and the need for alternative treatment options. []

Q7: What are the potential adverse effects associated with this compound use?

A7: Although generally considered safe, this compound can cause contact dermatitis and photoallergy in some individuals. [, , ] One case report documented an anaphylactic reaction following intranasal this compound application, highlighting the possibility of immediate hypersensitivity reactions. []

Q8: What are the structural differences between various this compound salts, and how do they impact their physicochemical properties?

A8: this compound Diisethionate (HEX D) and this compound Dihydrochloride (HEX H) are two common salts of this compound. Their differing counterions influence their physicochemical properties like solubility, stability, and permeability, making them suitable for different formulation strategies. [, ]

Q9: What formulation approaches are being explored to enhance the delivery of this compound to the skin?

A9: Researchers are exploring the use of chemical penetration enhancers in topical formulations to improve the delivery of both HEX D and HEX H into the skin. These enhancers facilitate the passage of this compound through the stratum corneum, potentially leading to increased efficacy. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Ethyl-1-oxobutyl)amino]benzoic acid ethyl ester](/img/structure/B1206696.png)

![2-[(4R,5S,7R,8R,11R,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1206700.png)

![(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1206703.png)

![(3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate](/img/structure/B1206706.png)